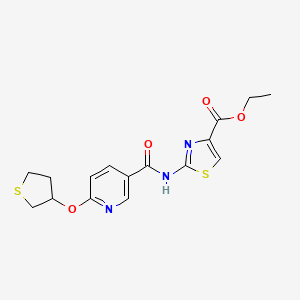

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-22-15(21)12-9-25-16(18-12)19-14(20)10-3-4-13(17-7-10)23-11-5-6-24-8-11/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFYTVNRNEICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(6-Dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate

- Key Structural Differences :

- Synthetic Utility :

Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

- Key Structural Differences :

- Synthetic Pathway :

Ethyl 2-(Nicotinamido)oxazole-4-carboxylate

- Key Structural Differences :

- Biological Relevance :

tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate

- Key Structural Differences: Features a tert-butyl ester and chloro-cyano substituents on the pyridine ring. The THT group in the target compound provides a bulkier, more electron-rich environment compared to the chloro-cyano motif .

- Synthetic Applications :

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The THT-containing compound shares modularity with analogues like the dimethoxymethyl-triflate derivative, enabling tailored modifications for antibiotic synthesis .

- Electronic Effects: The THT group’s electron-donating properties may enhance stability compared to nitro or cyano substituents, which are prone to hydrolysis or reduction .

Biological Activity

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an amide linkage, and a tetrahydrothiophene moiety, contributing to its chemical reactivity and biological interactions. The structural formula can be represented as:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Gene Regulation : Similar compounds have been shown to modulate gene expression, particularly genes associated with pluripotency and differentiation in stem cells.

- Antioxidant Properties : The presence of the thiazole and thiophene rings suggests potential antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Stem Cell Research

In a study focusing on stem cell differentiation, derivatives similar to this compound were shown to enhance Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and induced pluripotent stem cell (iPSC) technology.

Case Studies

-

Case Study 1: Antitumor Efficacy

- A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

-

Case Study 2: Stem Cell Differentiation

- In vitro experiments demonstrated that the compound could promote differentiation in mouse embryonic stem cells under specific conditions, indicating its role as a signaling molecule in developmental biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.